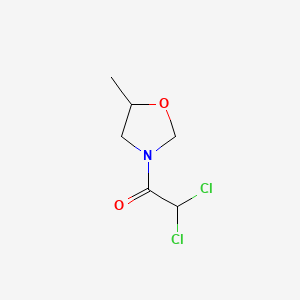
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is a chemical compound belonging to the class of oxazolidines It is characterized by the presence of a dichloroacetyl group and a methyl-substituted oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE typically involves the reaction of 5-methyl-1,3-oxazolidine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazolidinone derivatives or reduction to yield less oxidized products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxazolidine derivatives can be formed.
Oxidation Products: Oxidation typically yields oxazolidinone derivatives.
Reduction Products: Reduction can lead to the formation of less oxidized oxazolidine compounds.
Aplicaciones Científicas De Investigación
Herbicide Safening Applications
3-(Dichloroacetyl)-5-methyl-oxazolidine is primarily recognized for its role as a herbicide safener . Safeners are compounds that protect crops from the phytotoxic effects of herbicides, allowing for more effective weed control without harming the crop itself.
Case Studies and Findings
- Protective Effects on Maize : Research has demonstrated that this compound significantly reduces herbicidal injury in maize when used alongside chloroacetanilide herbicides like acetochlor. In laboratory studies, the application of this safener increased GST activity and glutathione levels, enhancing the plant's ability to detoxify harmful substances .
- Chiral Variants : The compound exists in various chiral forms, which exhibit differing biological activities. The R-isomer has been particularly noted for its effectiveness in enhancing GSH levels and GST activity, providing a protective effect against herbicides such as imazethapyr .
Agricultural Impact
The use of this compound as a safener has shown promising results across various crops:
- Crops Benefited : Studies indicate its effectiveness in protecting monocotyledonous crops like corn and sorghum, as well as dicotyledonous crops such as soybeans and cotton from herbicide-induced damage .
- Field Trials : Field trials have confirmed that the application of this compound can lead to improved crop yields by minimizing the negative impacts of herbicides while maintaining effective weed control strategies .
Potential Therapeutic Applications
While primarily studied for agricultural applications, there is emerging interest in exploring the medicinal properties of oxazolidine derivatives, including this compound.
Biological Activities
Research indicates that oxazolidines may possess various pharmacological activities:
- Antiviral Properties : Some derivatives have shown potential in inhibiting viral replication, particularly against HIV-1 strains. These compounds interfere with viral transcription processes, suggesting a possible avenue for therapeutic development .
- Antioxidant Activity : The compound's ability to enhance antioxidant enzyme activity in plants also raises questions about its potential use in human health contexts, where oxidative stress is a significant factor in various diseases .
Summary of Research Findings
Mecanismo De Acción
The mechanism of action of 3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one: Similar structure but with a pyridinyl group instead of a methyl group.
2,2-Dichloro-1-(5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone: Contains a furan ring instead of a methyl group.
Uniqueness
3-(DICHLOROACETYL)-5-METHYL-OXAZOLIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazolidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
104767-34-2 |
|---|---|
Fórmula molecular |
C6H9Cl2NO2 |
Peso molecular |
198.043 |
Nombre IUPAC |
2,2-dichloro-1-(5-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c1-4-2-9(3-11-4)6(10)5(7)8/h4-5H,2-3H2,1H3 |
Clave InChI |
QOLMMFIIGRMSAP-UHFFFAOYSA-N |
SMILES |
CC1CN(CO1)C(=O)C(Cl)Cl |
Sinónimos |
Oxazolidine, 3-(dichloroacetyl)-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















